molecular formula C14H12BrClN2O2 B4731915 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide

2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide

Cat. No.: B4731915
M. Wt: 355.61 g/mol
InChI Key: ZJUVIEUODMHYDG-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide is an organic compound that features a bromine and chlorine-substituted phenoxy group attached to a pyridinyl propanamide structure

Preparation Methods

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide typically involves several steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-pyridinecarboxylic acid.

    Formation of Intermediate: The phenol group of 4-bromo-2-chlorophenol is reacted with an appropriate alkylating agent to form 2-(4-bromo-2-chlorophenoxy)propanoic acid.

    Amidation: The carboxylic acid group of the intermediate is then converted to an amide by reacting with 3-aminopyridine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation might involve reagents like potassium permanganate, while reduction could involve hydrogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-3-yl)propanamide include other halogenated phenoxy derivatives and pyridinyl amides. These compounds may share similar chemical properties but differ in their specific biological activities or applications. For example, trifluoromethylpyridines are another class of compounds with significant applications in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c1-9(14(19)18-11-3-2-6-17-8-11)20-13-5-4-10(15)7-12(13)16/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUVIEUODMHYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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